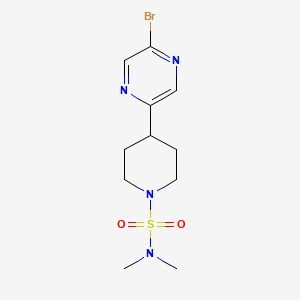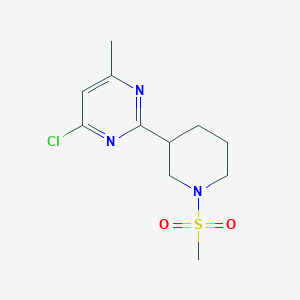
4-(Aminométhyl)-3-(trifluorométhyl)pyrazole
Vue d'ensemble
Description
“4-(Aminomethyl)-3-(trifluoromethyl)pyrazole” is a chemical compound with the molecular formula C5H6F3N3 . It is a heterocyclic building block that undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Synthesis Analysis
The synthesis of “4-(Aminomethyl)-3-(trifluoromethyl)pyrazole” involves various methods. One approach is based on the catalytic reduction of 4-nitropyrazoles . Another method involves the 5–6 h hydrogenation of 4-nitrosopyrazoles under pressure (p 10 atm) in the presence of a Pd/C catalyst at 50°С in ethanol .Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)-3-(trifluoromethyl)pyrazole” comprises a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group (-CF3) and the aminomethyl group (-NH2CH2-) are attached to the pyrazole ring .Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
4-(Aminométhyl)-3-(trifluorométhyl)pyrazole: est utilisé comme intermédiaire dans la recherche pharmaceutique. Sa structure permet la création de divers dérivés qui peuvent être utilisés dans le développement de nouveaux médicaments . La capacité du composé à subir des réactions de couplage croisé catalysées au palladium le rend particulièrement précieux pour la synthèse d'un large éventail de 5-aryl-4-fluoro-1H-pyrazoles, qui ont des applications thérapeutiques potentielles .
Agents antimicrobiens
Des recherches ont montré que les dérivés du This compound présentent des propriétés antimicrobiennes significatives. Ces composés ont été efficaces pour inhiber la croissance de bactéries Gram-positives résistantes aux antibiotiques et pour prévenir le développement de biofilms, qui sont souvent résistants aux traitements conventionnels .
Synthèse organique
Dans le domaine de la chimie organique, le This compound sert de bloc de construction crucial. Il est impliqué dans diverses voies de synthèse, contribuant à la création de molécules organiques complexes. Son groupe trifluorométhyle, en particulier, est une entité commune dans les composés organiques en raison de sa capacité à influencer l'activité biologique des molécules .
Recherche agrochimique
La polyvalence structurale du This compound en fait un candidat pour le développement de nouveaux produits agrochimiques. Ses dérivés peuvent être étudiés pour leur utilisation potentielle comme pesticides ou herbicides, offrant une nouvelle voie pour améliorer les stratégies de protection des cultures .
Découverte de médicaments
La structure chimique unique de ce composé permet de le cibler pour la découverte de nouveaux médicaments. Les progrès de la chimie médicinale synthétique ont facilité la préparation de dérivés du pyrazole, qui peuvent être criblés pour une variété d'activités pharmacologiques. Cela accélère le processus de découverte de médicaments et ouvre des possibilités pour de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of Action
The primary targets of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole are antibiotic-resistant Gram-positive bacteria . It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Mode of Action
4-(Aminomethyl)-3-(trifluoromethyl)pyrazole interacts with its bacterial targets by inhibiting their growth and preventing the development of biofilms . This compound has a broad range of inhibitory effects, suggesting that it targets mechanisms that have a global effect on bacterial cell function .
Biochemical Pathways
It is known that the compound’s mode of action involves the inhibition of macromolecular synthesis in the bacterial cells . This results in a broad range of inhibitory effects, affecting multiple biochemical pathways and having a global effect on bacterial cell function .
Pharmacokinetics
Potent compounds in the same class have shown low toxicity to cultured human embryonic kidney cells , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole’s action include the effective inhibition of growth in antibiotic-resistant Gram-positive bacteria and the prevention of biofilm development . These compounds can also eradicate preformed biofilms effectively .
Action Environment
It is known that the compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of enterococcus faecium , suggesting that it maintains its efficacy in diverse environments.
Propriétés
IUPAC Name |
[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,1,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPPCPIPIUXYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



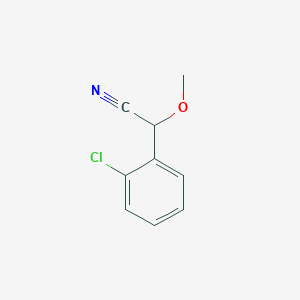
![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)
![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)

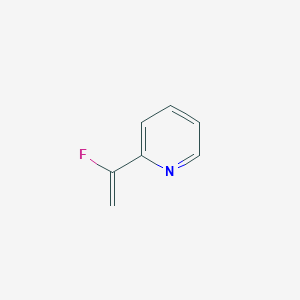
![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)
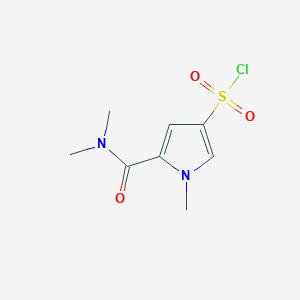
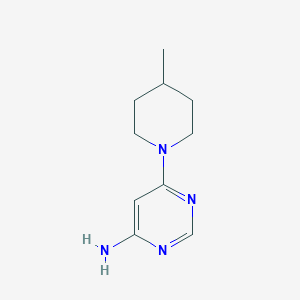
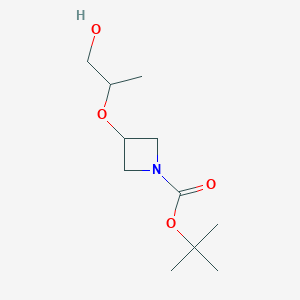


![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
